Increased Lipophilicity (logP) Compared to the 4-Amino Analog
The calculated octanol-water partition coefficient (logP) for 4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile is 2.11, which is substantially higher than the logP of 1.3 reported for the 4-amino-2-(ethylthio)pyrimidine-5-carbonitrile analog [1][2]. This quantifiable difference in lipophilicity is a direct consequence of the chloro substitution at the C4 position, replacing a polar amino group. Higher logP values are often correlated with improved passive membrane permeability, a critical parameter in drug discovery for achieving oral bioavailability and cell penetration [1].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (logP) |
|---|---|
| Target Compound Data | 2.11 (XLogP3-AA or equivalent calculation) |
| Comparator Or Baseline | 4-Amino-2-(ethylthio)pyrimidine-5-carbonitrile (CAS 16462-29-6): 1.3 (XLogP3-AA) |
| Quantified Difference | ΔlogP = +0.81 (Target compound is ~6.5x more lipophilic by partition coefficient) |
| Conditions | In silico prediction using XLogP3 or comparable algorithm |
Why This Matters
For medicinal chemists optimizing lead compounds, a logP increase of 0.8 units can significantly shift a molecule's ADME profile, making the chloro-substituted building block a superior choice when aiming for enhanced membrane permeability and potentially better oral absorption.
- [1] YYBY. 4-chloro-2-ethylsulfanylpyrimidine-5-carbonitrile. Calculated LogP 2.11368. CAS 317830-03-8. View Source
- [2] PubChem. 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile. XLogP3-AA Property Value 1.3. CID 9550174. View Source
